3-Bromo-2,5-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine
Description
Properties
IUPAC Name |
3-bromo-2,5-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF3N3/c1-4-3-6(9(11,12)13)16-8(14-4)7(10)5(2)15-16/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPYDFTFUOPZYMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)C(F)(F)F)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2,5-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine typically involves the Suzuki–Miyaura cross-coupling reaction. The reaction conditions often include the use of palladium catalysts, such as XPhosPdG2/XPhos, to avoid debromination reactions . Additionally, microwave-assisted synthesis has been employed to enhance the reaction efficiency and yield .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2,5-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3rd position can be substituted with different aryl or heteroaryl groups using Suzuki–Miyaura cross-coupling.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki–Miyaura cross-coupling reactions to facilitate the substitution of the bromine atom.
Boronic Acids: Employed as reagents in the cross-coupling reactions to introduce various aryl groups.
Major Products
The major products formed from these reactions include various arylated derivatives of this compound, which can exhibit different biological activities .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-Bromo-2,5-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine and its derivatives involves the inhibition of specific enzymes, such as monoamine oxidase B . This inhibition is achieved through the binding of the compound to the active site of the enzyme, thereby preventing the enzyme from catalyzing its normal reactions. The exact molecular targets and pathways involved can vary depending on the specific derivative and its application .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations and Reactivity
The compound’s uniqueness lies in its bromine atom at position 3, which distinguishes it from non-halogenated analogues. Key comparisons include:
Table 1: Structural and Functional Comparison
Impact of Substituents on Reactivity and Bioactivity
C-3 Bromine vs. Non-Halogenated Analogues
- The bromine atom in the target compound allows Suzuki–Miyaura cross-coupling, enabling diverse aryl/heteroaryl introductions (e.g., 3,4,5-trimethoxyphenyl in compound 6m ). Non-brominated analogues (e.g., compound 3a ) lack this versatility.
- Bromine’s electron-withdrawing effect enhances the reactivity of the pyrimidine ring in SNAr reactions at C-5 .
Trifluoromethyl Group at C-7
- The CF₃ group improves metabolic stability and membrane permeability compared to non-fluorinated analogues. For example, trifluoromethylated pyrazolo[1,5-a]pyrimidines show 200-fold higher PDE4 inhibition than non-fluorinated counterparts .
Methyl Groups at C-2 and C-5
- However, replacing C-5 methyl with amino groups (e.g., 5-NH₂ derivatives) improves hydrogen-bonding capacity, critical for kinase binding .
C-5 Modifications
- SNAr reactions with amines/thiols yield 5-substituted derivatives (e.g., 5-morpholino, 5-benzylamino) in 74–98% yields .
- Thiol substitutions are less common due to lower nucleophilicity compared to amines.
C-3 Modifications
- Suzuki–Miyaura cross-coupling with boronic acids introduces aryl (e.g., phenyl, naphthyl) or heteroaryl (e.g., pyridyl) groups, expanding diversity for structure-activity relationship (SAR) studies .
Biological Activity
3-Bromo-2,5-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine, identified by its CAS number 954278-38-7, is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant research findings.
- Molecular Formula : C9H7BrF3N3
- Molecular Weight : 294.08 g/mol
- Structural Characteristics : The compound features a pyrazolo[1,5-a]pyrimidine core with bromine and trifluoromethyl substituents, which may influence its biological activity.
Anti-inflammatory Activity
Recent studies have indicated that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anti-inflammatory properties. For instance:
- COX Inhibition : Compounds similar to this compound have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes. A study reported that certain derivatives showed potent COX-2 inhibitory activity with IC50 values ranging from 0.034 to 0.052 μM, indicating their potential as anti-inflammatory agents .
| Compound | COX-2 IC50 (μM) | Selectivity Index |
|---|---|---|
| 3-Bromo derivative | 0.034 - 0.052 | High |
| Celecoxib | 0.054 | Reference |
Anticancer Potential
The pyrazolo[1,5-a]pyrimidine scaffold has garnered attention for its anticancer potential. Research highlights include:
- Cell Line Studies : Derivatives have shown efficacy against various cancer cell lines, including HeLa (cervical cancer) and L929 (fibrosarcoma). These compounds were noted for their ability to induce apoptosis in cancer cells while exhibiting lower toxicity towards normal cells .
Enzymatic Inhibition
Enzymatic inhibition is another area where these compounds show promise:
- Dihydroorotate Dehydrogenase (DHODH) : Some studies have focused on the inhibition of DHODH as a therapeutic target for malaria treatment. Compounds similar to this compound have been identified as potent inhibitors of this enzyme .
Case Studies
- Anti-inflammatory Efficacy : In a carrageenan-induced rat paw edema model, several pyrazolo derivatives demonstrated significant reduction in edema compared to controls, suggesting strong anti-inflammatory properties .
- Toxicity Assessment : Acute oral toxicity studies indicated that some derivatives possess favorable safety profiles with LD50 values exceeding 2000 mg/kg in mice, suggesting low toxicity .
Q & A
Q. What are the established synthetic routes for constructing the pyrazolo[1,5-a]pyrimidine core in 3-Bromo-2,5-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine?
The core structure is typically synthesized via cyclization reactions using nitrogen nucleophiles. For example, 3-(N,N-dimethylamino)-1-aryl-2-(phenylsulfonyl)prop-2-en-1-one derivatives react with nucleophiles to form pyrazolo[1,5-a]pyrimidines . Halogenation (e.g., bromination) at position 3 is achieved using hypervalent iodine reagents under optimized conditions (e.g., 87–95% yields for iodination) . Trifluoromethyl groups are introduced via electrophilic substitution or pre-functionalized precursors .
Q. What spectroscopic and analytical methods are critical for characterizing this compound?
Key techniques include:
- IR spectroscopy : Identifies functional groups (e.g., C-F stretches for trifluoromethyl at ~1100–1200 cm⁻¹) .
- NMR (¹H/¹³C) : Assigns regiochemistry; methyl groups (δ 2.1–2.5 ppm in ¹H) and aromatic protons (δ 7.0–8.5 ppm) confirm substitution patterns .
- Mass spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ for C₁₁H₁₀BrF₃N₄: ~343.03) .
- X-ray crystallography : Resolves ambiguous regioselectivity in halogenation (e.g., C3 bromine vs. C5) .
Q. Which biological targets are commonly associated with pyrazolo[1,5-a]pyrimidine derivatives?
This scaffold is explored for:
- Enzyme inhibition : Trifluoromethyl and bromo substituents enhance binding to kinases (e.g., Pim-1, CDK9) and reductases .
- GPCR modulation : Sulfonyl or aryl groups enable allosteric modulation of receptors linked to CNS disorders .
- Anticancer activity : Substituents like trifluoromethyl improve cytotoxicity (e.g., IC₅₀ = 2.7–4.9 µM in HEPG2 cells) .
Advanced Research Questions
Q. How can regioselective halogenation at position 3 be optimized for bromine introduction?
Hypervalent iodine reagents (e.g., PhI(OAc)₂) in acetonitrile at 80°C enable >85% regioselectivity for C3 bromination. Electron-withdrawing groups (e.g., trifluoromethyl) direct electrophiles to the electron-deficient C3 position . Microwave-assisted reactions reduce side products (e.g., dihalogenation) .
Q. How should researchers address contradictory bioactivity data across derivatives with similar substituents?
- Structural validation : Confirm regiochemistry via X-ray crystallography to rule out positional isomerism .
- SAR analysis : Compare substituent effects systematically. For example, 3-bromo derivatives show higher kinase inhibition than 5-bromo analogs due to steric complementarity .
- In vitro/in vivo correlation : Differences in metabolic stability (e.g., trifluoromethyl reduces CYP450 degradation) may explain discrepancies .
Q. What strategies improve synthetic yields and purity in multistep syntheses?
- Catalyst optimization : Use Pd(PPh₃)₂Cl₂ for Suzuki couplings (e.g., 78% yield for aryl boronic acid additions) .
- Scavenging reagents : Remove excess p-nitrophenol via polymer-bound scavengers (e.g., 95% purity for carboxamide libraries) .
- Solvent selection : Polar aprotic solvents (DMF, dioxane) enhance solubility of halogenated intermediates .
Q. How do substituents influence structure-activity relationships (SAR) in enzyme inhibition?
- Trifluoromethyl : Enhances lipophilicity and metabolic stability, critical for blood-brain barrier penetration in CNS targets .
- Bromo : Acts as a hydrogen bond acceptor, improving affinity for ATP-binding pockets (e.g., KDR kinase IC₅₀ = 0.3 µM) .
- Methyl groups : Reduce steric hindrance, allowing better fit in hydrophobic enzyme cavities .
Q. What computational methods predict the binding interactions of this compound with biological targets?
- Docking studies : Use AutoDock Vina to model interactions with kinase domains (e.g., H-bonding between bromine and Lys89 in CDK2) .
- MD simulations : Assess trifluoromethyl’s role in stabilizing protein-ligand complexes via van der Waals interactions .
- QSAR models : Correlate Hammett σ values of substituents with IC₅₀ data to prioritize synthetic targets .
Methodological Tables
Q. Table 1. Optimization of Halogenation Conditions for C3 Selectivity
| Substrate | Reagent | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| 2-Me-7-Ph-pyrazolo[1,5-a]pyrimidine | PhI(OAc)₂ + KBr | CH₃CN | 87 | |
| 5-Me-7-CF₃-pyrazolo[1,5-a]pyrimidine | NBS + AIBN | DMF | 72 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
